N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, also known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AT-101 is a member of the family of compounds known as BH3 mimetics, which work by mimicking the activity of the BH3 domain of pro-apoptotic proteins.
Wirkmechanismus
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide works by mimicking the activity of the BH3 domain of pro-apoptotic proteins. The BH3 domain is a conserved region of pro-apoptotic proteins that binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby neutralizing their activity. By mimicking the BH3 domain, this compound is able to bind to and inhibit the activity of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in a wide variety of cancer cell lines, including those derived from breast, prostate, lung, and colon cancers. It has also been shown to enhance the activity of chemotherapy drugs in cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that it has not yet been approved for clinical use, so its potential therapeutic benefits in humans are still being investigated.
Zukünftige Richtungen
There are several potential future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to investigate the potential use of this compound in other diseases beyond cancer, such as autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This compound has also been shown to enhance the activity of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15(26)23-19-11-13-20(14-12-19)24-22(28)25-21(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26)(H2,24,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJDYEZTWWHTMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.